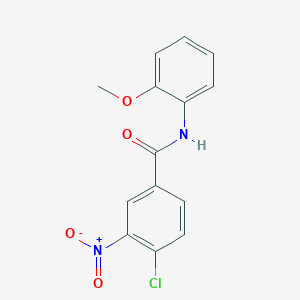

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide involves complex organic synthesis routes that often include nitration, acylation, and substitution reactions. For instance, derivatives have been synthesized and characterized by techniques such as H-1 NMR, C-13 NMR, MS, and IR spectroscopy, alongside X-ray diffraction methods to establish detailed structural insights (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of these compounds is meticulously analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations. Such analyses reveal intricate details about the spatial arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Chemical reactivity and properties of compounds like 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide are investigated through various chemical reactions and spectroscopic analyses. Studies have demonstrated selective formation of products through reactions with specific reagents, highlighting the compound's chemical behavior under different conditions (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and spectroscopic characteristics, are closely examined to understand their stability, electronic structure, and potential applications. The role of molecular interactions, such as hydrogen bonding and pi-pi stacking, in influencing the physical stability and properties of the compound is of particular interest (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Properties Analysis

Investigations into the chemical properties are facilitated by various spectroscopic techniques and theoretical calculations. These studies provide insights into the electronic configuration, reactivity patterns, and interaction mechanisms of the compound at the molecular level. Understanding these chemical properties is vital for predicting the behavior of the compound in different chemical environments and for potential applications in various fields (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

One application of derivatives similar to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide is in corrosion inhibition. Mishra et al. (2018) explored the effects of electron-withdrawing and electron-releasing substituents on the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives for mild steel in an acidic environment. The study found that methoxy substituents enhance inhibition efficiency, providing insights into the design of corrosion inhibitors (Mishra et al., 2018).

Synthesis and Characterization

He et al. (2014) reported on the synthesis, crystal structure, and spectroscopic properties of a compound closely related to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide. The study also investigated the compound's antitumor activity, indicating its potential in medicinal chemistry (He et al., 2014).

Crystal Engineering

Saha et al. (2005) discussed molecular tapes mediated by strong hydrogen bonds and weak halogen interactions in complexes involving nitrobenzamide derivatives. This work underlines the importance of these compounds in crystal engineering and the design of materials with specific properties (Saha et al., 2005).

Protein Crosslinking

Jelenc et al. (1978) proposed 4-nitrophenyl ethers, related in functionality to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide, as high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biochemistry for studying protein interactions and functions (Jelenc et al., 1978).

Safety and Hazards

The safety and hazards associated with this compound are indicated by the GHS07 symbol, with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .

Propriétés

IUPAC Name |

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-11(13)16-14(18)9-6-7-10(15)12(8-9)17(19)20/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESZQUOYTFDLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)